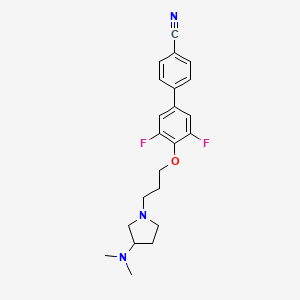
7V2TE8Xvv6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7V2TE8Xvv6 , also referred to as A-423579 , is a chemical substance with the molecular formula C22H25F2N3O . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is characterized by its complex structure, which includes a biphenyl core substituted with a carbonitrile group and a difluorobiphenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7V2TE8Xvv6 involves multiple steps, starting with the preparation of the biphenyl core. The key steps include:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a cyanide ion.
Addition of the Difluorobiphenyl Moiety: The difluorobiphenyl moiety is added through a series of electrophilic aromatic substitution reactions, where fluorine atoms are introduced to the aromatic ring.
Industrial Production Methods
Industrial production of This compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
7V2TE8Xvv6: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated biphenyl derivatives, while reduction can produce primary amines.
科学的研究の応用
7V2TE8Xvv6: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7V2TE8Xvv6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
7V2TE8Xvv6: can be compared with other similar compounds, such as:
A-423579 Enantiomer: This is the enantiomer of , which has similar but distinct properties due to its chirality.
Difluorobiphenyl Derivatives: Compounds with similar difluorobiphenyl moieties can be compared based on their chemical reactivity and biological activities.
Carbonitrile-Substituted Biphenyls: These compounds share the carbonitrile group and can be compared in terms of their synthetic routes and applications.
This compound: is unique due to its specific combination of functional groups and its racemic nature, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
568590-38-5 |
|---|---|
分子式 |
C22H25F2N3O |
分子量 |
385.4 g/mol |
IUPAC名 |
4-[4-[3-[3-(dimethylamino)pyrrolidin-1-yl]propoxy]-3,5-difluorophenyl]benzonitrile |
InChI |
InChI=1S/C22H25F2N3O/c1-26(2)19-8-10-27(15-19)9-3-11-28-22-20(23)12-18(13-21(22)24)17-6-4-16(14-25)5-7-17/h4-7,12-13,19H,3,8-11,15H2,1-2H3 |
InChIキー |
DJXFZKXYKKBTDR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCN(C1)CCCOC2=C(C=C(C=C2F)C3=CC=C(C=C3)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


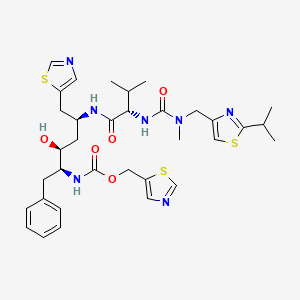

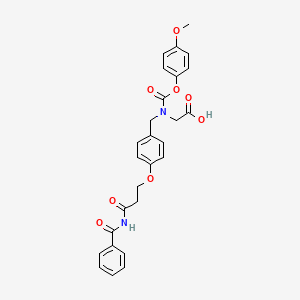
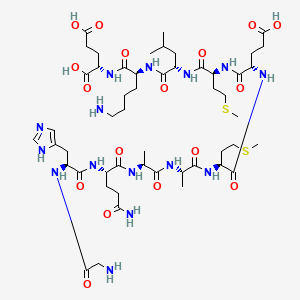

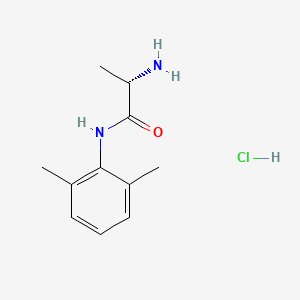
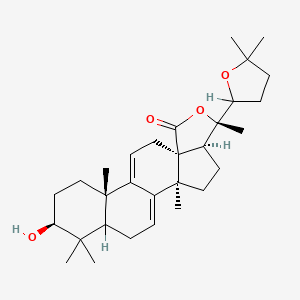
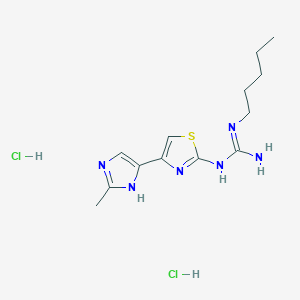
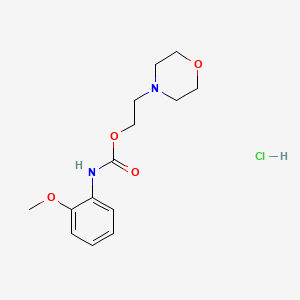
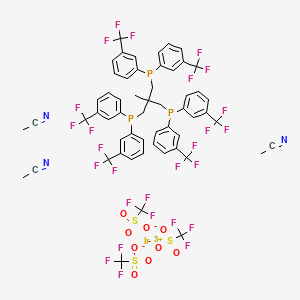
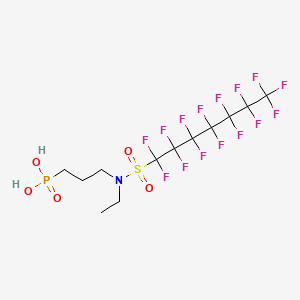
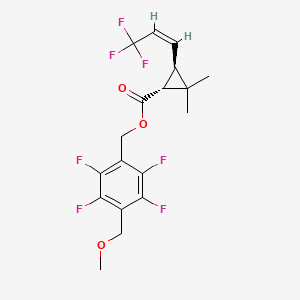
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)

